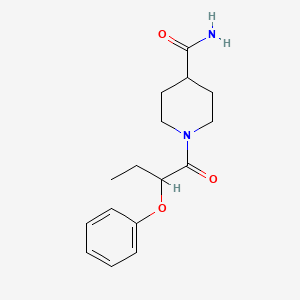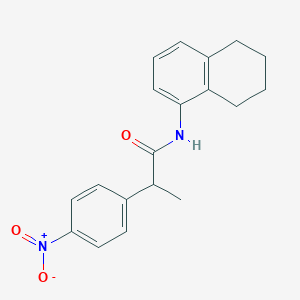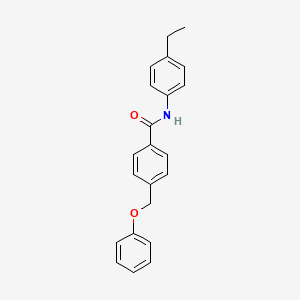
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dental research due to its potential use in the prevention and treatment of dental caries.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide is not fully understood, but it is believed to work through a combination of several mechanisms. N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can bind to hydroxyapatite in tooth enamel and dentin, promoting remineralization and preventing demineralization. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects. It can increase the hardness and mineral content of tooth enamel and dentin, as well as reduce the permeability of dentin. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can inhibit the formation of biofilms by cariogenic bacteria and reduce the production of acid by these bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of experimental settings. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied, and its effects have been well-documented. However, there are also some limitations to the use of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide in lab experiments. For example, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide may have different effects in vivo compared to in vitro, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide. One area of interest is the development of new formulations of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide that can enhance its remineralization and antibacterial properties. Additionally, further studies are needed to investigate the potential use of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide in the treatment of dentin hypersensitivity and erosion. Finally, research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide and its effects in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to effectively remineralize early carious lesions and inhibit the growth of cariogenic bacteria such as Streptococcus mutans. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been investigated for its potential use in the treatment of dentin hypersensitivity and erosion.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11(12-6-8-14(9-7-12)19(21)22)16(20)18-15-5-3-2-4-13(15)10-17/h2-9,11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRMRHOTYDXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077761.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)
![1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4077789.png)
![2-(benzylthio)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4077797.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-biphenylcarboxamide](/img/structure/B4077804.png)
![2-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077811.png)


![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![2-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077864.png)